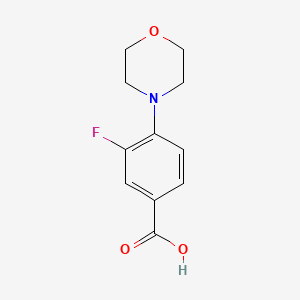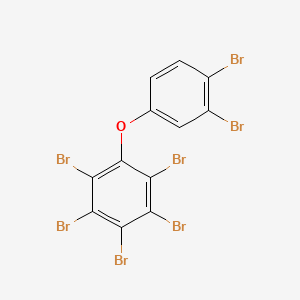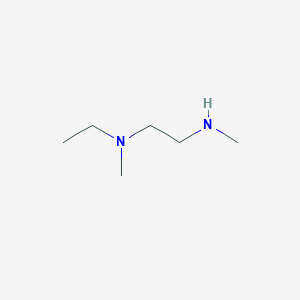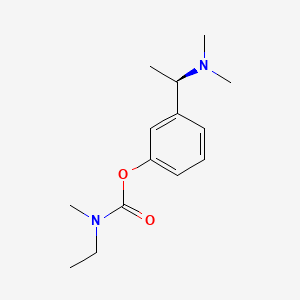
1-(2-Phenylethyl)pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Phenylethyl)pyridin-1-ium bromide” is a chemical compound with the molecular formula C13H14BrN . It is also known by other names such as “1-phenethyl-pyridinium bromide” and "1-Phenaethyl-pyridinium,Bromid" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a metal-free approach for the synthesis of amides/esters with pyridinium salts of phenacyl bromides via oxidative C–C bond cleavage has been described . This protocol facilitates the oxidative cleavage of a C–C bond followed by the formation of a new C–N/C–O bond in the presence of K2CO3 .Applications De Recherche Scientifique
Tautomeric Studies
1-(2-Oxo-2-phenylethyl)pyridin-1-ium bromide has been studied for its tautomeric equilibria in solutions. Research revealed that these compounds, when dissolved in DMSO, predominantly exhibit keto forms. The study emphasized the minimal impact of intramolecular hydrogen bonds and π electron delocalization on the stability of tautomeric forms (Gawinecki et al., 2009).
Catalytic Properties in Ruthenium Complexes
1-Methyl-3-(2-((pyridin-2-ylmethylene)amino)ethyl)-1H-imidazol-3-ium bromide, a related compound, has been used as a precursor for N-heterocyclic carbene NNC-pincer ligands. These ligands, when coordinated with ruthenium, have shown significant catalytic activity in the reduction of ketones and aldehydes (Mejuto et al., 2015).
Antitumor Activity
Compounds like 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, which include the 1-phenylethylpyridine structure, have shown promising antitumor activity. The stereochemistry of these compounds significantly affects their inhibitory action on PI3Kα kinase, a key enzyme involved in cancer cell proliferation (Zhou et al., 2015).
Green Synthesis Methods
The compound has been used in the green synthesis of dihydrofuropyrido[2,3-d]pyrimidines. This synthesis avoids the need for chromatography and recrystallization, streamlining the production of these potentially useful compounds (Ahadi et al., 2014).
Characterization in Organic Salts
Studies have been conducted on organic salts like 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide, which share similarities with the compound . These studies focus on their synthesis, structural characterization, and reactivity, highlighting their potential in pharmacological applications (Faizi et al., 2018).
Ionic Liquids and Reaction Stability
The stability and reactivity of compounds like 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate in ionic liquids have been explored. This research provides insights into the chemical behavior of related pyridinium compounds in various solvents (Velázquez et al., 2010).
Inclusion Complex Formation
Research on the inclusion complex formation of amino acid-based ionic liquids (AAILs), similar in structure to 1-(2-Phenylethyl)pyridin-1-ium bromide, with β-cyclodextrin, suggests potential pharmaceutical applications (Banjare et al., 2020).
Propriétés
IUPAC Name |
1-(2-phenylethyl)pyridin-1-ium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N.BrH/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14;/h1-8,10-11H,9,12H2;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGUKMIWGIQSJB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC[N+]2=CC=CC=C2.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564847 |
Source


|
| Record name | 1-(2-Phenylethyl)pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylethyl)pyridin-1-ium bromide | |
CAS RN |
6324-18-1 |
Source


|
| Record name | NSC29109 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29109 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Phenylethyl)pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



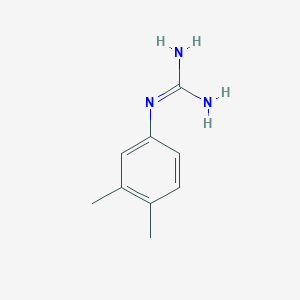
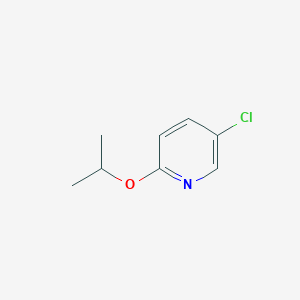
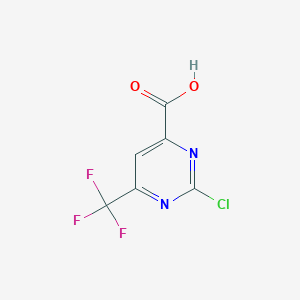
![4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one](/img/structure/B1354830.png)
![Benzyl ((3aS,4R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1354831.png)
